Prmt5-mta-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19F4N3O3 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-amino-7-fluoro-3-(hydroxymethyl)-N,4-dimethyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]quinoline-6-carboxamide |
InChI |
InChI=1S/C22H19F4N3O3/c1-10-13-6-14(16(23)7-17(13)28-20(27)15(10)8-30)21(31)29(2)18-9-32-19-5-11(22(24,25)26)3-4-12(18)19/h3-7,18,30H,8-9H2,1-2H3,(H2,27,28)/t18-/m1/s1 |
InChI Key |
GUXXKEKGRGSMSI-GOSISDBHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of MTA-Cooperative PRMT5 Inhibitors in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant percentage of human cancers, creates a specific metabolic vulnerability that can be exploited for targeted therapy. The loss of MTAP function leads to the accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA), which acts as an endogenous partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells uniquely susceptible to further PRMT5 inhibition. A novel class of drugs, known as MTA-cooperative PRMT5 inhibitors, has been developed to leverage this synthetic lethal relationship. These inhibitors, including compounds like Prmt5-mta-IN-1 and its clinically investigated counterparts such as MRTX1719, AMG 193, and TNG908, exhibit enhanced binding and inhibitory activity against the PRMT5-MTA complex. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies related to MTA-cooperative PRMT5 inhibitors in the context of MTAP-deleted malignancies.
Introduction: The Synthetic Lethality of MTAP Deletion and PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[1][3][4] Given its essential functions, PRMT5 is a compelling target in oncology.
The MTAP gene is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A.[5][6] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in approximately 10-15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and mesothelioma.[6][7] MTAP is a key enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of MTA into adenine (B156593) and 5-methylthioribose-1-phosphate.[6]
In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[5][8] This accumulated MTA competes with the universal methyl donor, S-adenosylmethionine (SAM), for binding to the catalytic pocket of PRMT5, resulting in partial inhibition of its methyltransferase activity.[6][9] This creates a state of heightened dependence on the remaining PRMT5 activity for survival, a classic example of synthetic lethality.[5][10] MTA-cooperative PRMT5 inhibitors are designed to specifically and potently inhibit the PRMT5-MTA complex, leading to a profound and selective anti-proliferative effect in MTAP-deleted cancer cells while sparing normal, MTAP-proficient tissues.[6][11][12]
Mechanism of Action of MTA-Cooperative PRMT5 Inhibitors
MTA-cooperative PRMT5 inhibitors represent a paradigm shift from traditional enzyme inhibitors. Instead of competing with the endogenous cofactor SAM, these molecules preferentially bind to and stabilize the inactive PRMT5-MTA complex.[6][12] This cooperative binding mechanism is the foundation of their selectivity for MTAP-deleted cancer cells.
dot
Caption: MTA-cooperative inhibition of PRMT5 in MTAP-deleted vs. normal cells.
Quantitative Data on MTA-Cooperative PRMT5 Inhibitors
The selective potency of MTA-cooperative PRMT5 inhibitors is evident in their differential activity in MTAP-deleted versus MTAP wild-type (WT) cancer cell lines. The following tables summarize key in vitro potency data for several prominent inhibitors in this class.
Table 1: In Vitro Potency (IC50) of MRTX1719
| Cell Line | Cancer Type | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Selectivity (WT/del) |
| HCT116 | Colorectal | WT | >1000 | 890 | >74 |
| HCT116 | Colorectal | Deleted | 8 | 12 | |
| PK-1 | Pancreatic | WT | - | >1000 | >50 |
| PK-1 | Pancreatic | Deleted | - | 20 | |
| LU-99 | Lung | Deleted | - | 90 | - |
Data compiled from multiple sources.[1][10][13]
Table 2: In Vitro Potency (IC50) of AMG 193 and its analog AM-9747
| Inhibitor | Cell Line | Cancer Type | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Viability IC50 (µM) | Selectivity (WT/del) |
| AMG 193 | HCT116 | Colorectal | WT | - | >10 | >46 |
| HCT116 | Colorectal | Deleted | - | <0.22 | ||
| AM-9747 | HCT116 | Colorectal | WT | >1000 | >10 | >90 |
| HCT116 | Colorectal | Deleted | 11 | 0.11 |
Data compiled from multiple sources.[2]
Table 3: In Vitro Potency (IC50) of TNG908
| Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Selectivity (WT/del) |
| HAP1 | WT | 180 | - | 20 |
| HAP1 | Deleted | 9 | - | |
| Panel of 200 cell lines | WT | - | ~1650 | 15 |
| Panel of 200 cell lines | Deleted | - | 110 |
Data compiled from multiple sources.[3][8][14]
Table 4: In Vitro Potency (IC50) of AM-9934
| Assay Type | Condition | IC50 (nM) |
| Biochemical (PRMT5:MEP50) | without MTA | >1000 |
| Biochemical (PRMT5:MEP50) | with MTA | 5 |
| Cellular SDMA (HCT116 WT) | - | 143 |
| Cellular SDMA (HCT116 del) | - | 9.2 |
| Cell Viability (HCT116 WT) | - | >10000 |
| Cell Viability (HCT116 del) | - | 2500 |
Data compiled from a PNAS publication.[12]
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays used to characterize MTA-cooperative PRMT5 inhibitors.
Cell Viability Assay (MTT/MTS-based)
This protocol is designed to determine the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
dot
Caption: A typical workflow for assessing cell viability after inhibitor treatment.
Materials:
-
Cancer cell lines (MTAP-deleted and WT counterparts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (e.g., CellTiter 96 AQueous One Solution) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[15]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
Inhibitor Preparation: Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., from 1 nM to 10 µM) is recommended.[16] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[16]
-
Treatment: Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plates for a desired period, typically 72 to 120 hours.[15]
-
Reagent Addition:
-
Measurement:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[15]
Western Blotting for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the target engagement of PRMT5 inhibitors by measuring the levels of a known downstream biomarker, SDMA.
Materials:
-
Cell lysates from inhibitor-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., pan-SDMA antibody)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH, or total histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the PRMT5 inhibitor for a specified time (e.g., 72 hours). Harvest and lyse the cells in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[16]
-
Normalization: Re-probe the membrane with a loading control antibody to ensure equal protein loading across lanes.
-
Quantification: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative inhibition of PRMT5 activity.
Signaling Pathways and Downstream Effects
PRMT5 inhibition in MTAP-deleted cancers leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and apoptosis. Key substrates of PRMT5 include components of the spliceosome (e.g., SmD1, SmD3, SmB/B'), histones (e.g., H4R3, H3R8), and other proteins involved in critical cellular functions.
dot
Caption: Key downstream consequences of PRMT5 inhibition in cancer cells.
Inhibition of PRMT5 leads to reduced symmetric dimethylation of spliceosomal proteins, causing widespread alternative splicing events and the retention of introns.[15] This disruption of normal RNA processing is a major contributor to the cytotoxic effects of PRMT5 inhibitors. Additionally, PRMT5 has been implicated in the DNA damage response, and its inhibition can lead to the accumulation of DNA damage and cell cycle arrest, particularly at the G2/M phase.[2][15]
Conclusion and Future Directions
The development of MTA-cooperative PRMT5 inhibitors represents a significant advancement in precision oncology. By targeting a specific metabolic vulnerability present in a substantial fraction of human cancers, these agents offer the potential for a wide therapeutic window and durable clinical responses. Several of these inhibitors are currently in clinical trials, and early results have been promising, demonstrating antitumor activity in patients with MTAP-deleted solid tumors.[2][8][13]
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of MTA-cooperative PRMT5 inhibitors with other targeted agents or standard-of-care chemotherapies.
-
Biomarker Development: Refining biomarkers beyond MTAP deletion to better predict patient response and monitor treatment efficacy.
-
Mechanisms of Resistance: Understanding and overcoming potential mechanisms of acquired resistance to PRMT5 inhibition.
-
Expansion to Other Indications: Exploring the efficacy of these inhibitors in other cancer types with high frequencies of MTAP deletion.
The continued development of this class of drugs holds great promise for improving outcomes for patients with MTAP-deleted cancers, a population with historically limited treatment options.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DDDR-33. TNG908, A BRAIN-PENETRANT MTA-COOPERATIVE PRMT5 INHIBITOR, IS EFFICACIOUS IN PRECLINICAL MTAP-DELETED MODELS INCLUDING GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tangotx.com [tangotx.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The PRMT5-MTA Complex: A Precision Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of cancers. A key breakthrough in targeting this enzyme for cancer therapy has been the discovery of the PRMT5-methylthioadenosine (MTA) complex. This complex preferentially forms in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event frequently co-occurring with the deletion of the CDKN2A tumor suppressor. The accumulation of MTA in these cells creates a unique neosubstrate for a new class of drugs known as MTA-cooperative inhibitors. These inhibitors selectively bind to and stabilize the catalytically inactive PRMT5-MTA complex, leading to a highly specific, synthetic lethal therapeutic strategy. This guide provides a comprehensive overview of the PRMT5-MTA complex, including its formation, function, and the signaling pathways it modulates. It also details key experimental protocols for its study and presents quantitative data on the efficacy of novel MTA-cooperative inhibitors.
Introduction to the PRMT5-MTA Complex
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair.[3][4] PRMT5 typically functions as part of a larger complex, with Methylosome Protein 50 (MEP50) being a core component essential for its enzymatic activity.[5][6]
In normal physiological conditions, PRMT5 activity is modulated by the universal methyl donor, S-adenosylmethionine (SAM). However, in the context of MTAP-deleted cancers, the cellular environment is significantly altered. MTAP is a key enzyme in the methionine salvage pathway, responsible for the metabolism of MTA.[3] Its deletion leads to a significant accumulation of intracellular MTA.[7] MTA, being structurally similar to SAM, acts as a competitive inhibitor of PRMT5, leading to a partially inhibited state of the enzyme.[3][8] This creates a state of vulnerability in cancer cells, making them exquisitely sensitive to further inhibition of PRMT5.[3] This phenomenon, known as synthetic lethality, forms the basis for the development of MTA-cooperative PRMT5 inhibitors.[1][9]
The Mechanism of MTA-Cooperative Inhibition
MTA-cooperative inhibitors represent a novel class of therapeutic agents that exploit the unique biochemical environment of MTAP-deleted cancer cells. Unlike first-generation PRMT5 inhibitors that target the SAM-binding pocket or the substrate-binding site, MTA-cooperative inhibitors, such as MRTX1719 and AMG 193, are designed to bind specifically to the PRMT5-MTA complex.[10][11][12] This binding stabilizes the inactive conformation of the enzyme, effectively shutting down its residual methyltransferase activity.[10][12] This mechanism provides a wide therapeutic window, as the inhibitors have minimal effect on PRMT5 in healthy, MTAP-wildtype cells where MTA levels are low.[1][9]
Signaling Pathways and Cellular Consequences of Inhibition
Inhibition of the PRMT5-MTA complex triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[11][13]
Splicing Machinery Disruption
One of the most profound effects of PRMT5 inhibition is the disruption of the spliceosome.[8] PRMT5 methylates key components of the spliceosome, such as Sm proteins.[14] The reduction in SDMA levels upon PRMT5-MTA inhibition leads to aberrant pre-mRNA splicing, resulting in the production of non-functional or toxic protein isoforms.[11]
Cell Cycle Arrest and Apoptosis
The cellular stress induced by splicing defects and other downstream effects of PRMT5-MTA inhibition leads to cell cycle arrest, primarily at the G2/M phase.[11] Prolonged cell cycle arrest ultimately triggers the apoptotic cascade, leading to programmed cell death in the cancer cells.[13]
Modulation of Oncogenic Pathways
PRMT5 has been shown to interact with and regulate key oncogenic signaling pathways, including the PI3K/AKT and ERK1/2 pathways.[15] Inhibition of PRMT5 can therefore lead to the downregulation of these pro-survival pathways, further contributing to the anti-tumor effect.[16]
Quantitative Data on MTA-Cooperative Inhibitors
The development of MTA-cooperative PRMT5 inhibitors has yielded promising preclinical and clinical data. The following tables summarize key quantitative findings for leading compounds in this class.
Table 1: In Vitro Potency and Selectivity of MTA-Cooperative PRMT5 Inhibitors
| Compound | Assay | Cell Line (MTAP status) | IC50 (nM) | Selectivity (MTAP-WT/MTAP-del) | Reference |
| MRTX1719 | SDMA Inhibition | HCT116 (del) | 1.4 | >70-fold | [17] |
| SDMA Inhibition | HCT116 (WT) | 98 | [17] | ||
| Cell Viability | HCT116 (del) | 12 | >70-fold | [17] | |
| Cell Viability | HCT116 (WT) | 890 | [17] | ||
| AMG 193 | SDMA Inhibition | HCT116 (del) | - | 90-fold | [11] |
| Cell Viability | HCT116 (del) | - | 46-fold | [11] |
Table 2: In Vivo Efficacy of MTA-Cooperative PRMT5 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| MRTX1719 | Lung Cancer (LU99) | Xenograft Mouse | 100 mg/kg, daily | Significant | [2] |
| Colon Cancer (HCT116 MTAP-del) | Xenograft Mouse | 100 mg/kg, daily | Significant | [2] | |
| AMG 193 | Various MTAP-del models | Xenograft Mouse | - | Robust | [11] |
Key Experimental Protocols
The study of the PRMT5-MTA complex and its inhibitors requires a range of specialized molecular and cellular biology techniques. Below are detailed protocols for key experiments.
PRMT5 Methyltransferase Assay
This assay is used to determine the enzymatic activity of PRMT5 and the potency of its inhibitors.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant PRMT5/MEP50 complex, a histone peptide substrate (e.g., H4), and assay buffer. For assessing MTA-cooperative inhibitors, include a fixed concentration of MTA.[8]
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture and pre-incubate for 20 minutes at room temperature.[8]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[8]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a high concentration of unlabeled SAM or a specific stop reagent.[8]
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate. Measure the incorporated radioactivity using a scintillation counter.[8]
Western Blotting for SDMA Levels
This protocol is used to assess the in-cell activity of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (SDMA).
Protocol:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using a digital imager. Normalize SDMA levels to a loading control like β-actin or GAPDH.[1][13]
Co-Immunoprecipitation (Co-IP) of the PRMT5 Complex
Co-IP is used to identify proteins that interact with PRMT5.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[9]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[9]
-
Immunoprecipitation: Add an anti-PRMT5 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C.[9]
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.[9]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.[9]
Cell Viability Assay
This assay measures the cytotoxic effects of PRMT5 inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-10,000 cells per well.[10]
-
Inhibitor Treatment: After 24 hours, treat the cells with serial dilutions of the PRMT5 inhibitor.[10]
-
Incubation: Incubate the plate for 72 to 120 hours.[10]
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[1][10]
-
Absorbance Measurement: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[1][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice.[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Randomization: Randomize the mice into treatment and control groups.[4]
-
Inhibitor Administration: Administer the PRMT5 inhibitor via the desired route (e.g., oral gavage) at various doses and schedules.[2]
-
Monitoring: Monitor tumor volume and mouse body weight regularly.[2]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and biomarker analysis (e.g., SDMA levels by Western blot or immunohistochemistry).[2]
Conclusion and Future Directions
The PRMT5-MTA complex represents a paradigm of precision oncology, offering a highly selective target in a genetically defined patient population. The development of MTA-cooperative inhibitors has demonstrated significant promise in preclinical models and early clinical trials. Future research will focus on expanding the clinical application of these inhibitors to a broader range of MTAP-deleted cancers, exploring combination therapies to overcome potential resistance mechanisms, and identifying novel biomarkers to further refine patient selection. The continued investigation of the intricate biology of the PRMT5-MTA complex will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro PRMT5 methyltransferase assay. [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amsbio.com [amsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. benchchem.com [benchchem.com]
- 16. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Prmt5-mta-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Prmt5-mta-IN-1, a potent and selective inhibitor of the PRMT5-MTA complex. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering detailed information on the molecule's mechanism of action, experimental protocols, and key physicochemical characteristics.
Chemical Structure and Properties
This compound, also identified as Compound A9a, is a small molecule inhibitor targeting the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1] Its chemical structure is defined by the following SMILES notation: CC1=C(C(N)=NC2=CC(F)=C(C=C21)C(N([C@@H]3COC4=CC(C(F)(F)F)=CC=C43)C)=O)CO.[1]
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-(hydroxymethyl)-2-methyl-N-((2R)-7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl)-N-methyl-1,7-naphthyridine-8-carboxamide | Inferred from structure |
| SMILES | CC1=C(C(N)=NC2=CC(F)=C(C=C21)C(N([C@@H]3COC4=CC(C(F)(F)F)=CC=C43)C)=O)CO | [1] |
| CAS Number | 3048425-88-0 | [1] |
| Molecular Formula | C25H22F4N4O3 | Calculated |
| Molecular Weight | 514.47 g/mol | [2] |
| Appearance | Solid | Inferred |
| Storage Conditions | Store at -20°C for long-term stability. | Inferred from similar compounds |
Mechanism of Action and Signaling Pathway
This compound is an MTA-cooperative inhibitor of PRMT5. In normal cells, the enzyme methylthioadenosine phosphorylase (MTAP) metabolizes MTA. However, in a significant subset of cancers, the MTAP gene is deleted, leading to an accumulation of MTA. This elevated intracellular MTA concentration creates a unique therapeutic window.
This compound selectively binds to the PRMT5-MTA complex, stabilizing it in an inactive conformation. This leads to the inhibition of PRMT5's methyltransferase activity, specifically the symmetric dimethylation of arginine (SDMA) residues on various substrate proteins, including histones and spliceosomal proteins. The inhibition of PRMT5 in MTAP-deleted cancer cells results in cell cycle arrest and apoptosis, demonstrating synthetic lethality.
The following diagram illustrates the signaling pathway and the mechanism of action of this compound.
Caption: Signaling pathway of this compound in MTAP-proficient vs. MTAP-deleted cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.
In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
In Vitro Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for assessing the inhibition of PRMT5's methyltransferase activity by measuring the levels of SDMA on substrate proteins.
Materials:
-
This compound
-
MTAP-wildtype and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the SDMA signal to the loading control.
In Vivo Xenograft Tumor Model
This protocol describes a typical in vivo efficacy study of this compound in a mouse xenograft model.
Materials:
-
This compound
-
MTAP-deleted cancer cell line
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the this compound formulation in the vehicle at the desired concentrations.
-
Administer the compound or vehicle orally (e.g., via gavage) once or twice daily for a specified period (e.g., 21-28 days).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volumes 2-3 times per week.
-
The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a promising therapeutic agent that exploits the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion in cancer cells. Its MTA-cooperative mechanism of action provides a high degree of selectivity for cancer cells over normal tissues, suggesting a potentially favorable therapeutic window. The experimental protocols provided in this guide offer a framework for researchers to further investigate the preclinical efficacy and mechanism of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of MTA-Cooperative PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of MTA-cooperative PRMT5 inhibitors, a class of molecules that selectively target the PRMT5-MTA complex. While the specific compound "Prmt5-mta-IN-1" is not extensively documented in publicly available literature, the principles and protocols outlined here are based on well-characterized MTA-cooperative PRMT5 inhibitors, such as MRTX1719, and are applicable for evaluating similar compounds.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes including transcriptional regulation, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a promising therapeutic target.[1][2]
A specific subclass of PRMT5 inhibitors demonstrates MTA-cooperativity. These inhibitors preferentially bind to the PRMT5 enzyme when it is in a complex with methylthioadenosine (MTA).[3][4] This is particularly relevant in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[3][5] In MTAP-deleted cells, MTA accumulates to high levels and acts as a weak endogenous inhibitor of PRMT5.[3][5][6] MTA-cooperative inhibitors exploit this by stabilizing the inactive PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[3][4][7] This creates a synthetic lethal strategy for treating MTAP-deficient tumors.[3][8]
Mechanism of Action
The mechanism of action of MTA-cooperative PRMT5 inhibitors is centered on the selective targeting of the PRMT5-MTA complex. In MTAP-deleted cancer cells, the accumulation of MTA leads to its binding to PRMT5, competing with the natural cofactor S-adenosylmethionine (SAM).[3][9] MTA-cooperative inhibitors bind to a pocket on the PRMT5-MTA complex, distinct from the SAM-binding site, effectively locking the enzyme in an inactive state.[7][9] This leads to a significant reduction in PRMT5-mediated symmetric dimethylation of its substrates, such as SmD3 and histone H4.[8]
Signaling Pathway
PRMT5 is involved in multiple signaling pathways that regulate cell proliferation, survival, and differentiation.[1][10][11] Inhibition of PRMT5 can impact these pathways, leading to anti-tumor effects.
Caption: Simplified PRMT5 signaling pathway and mechanism of MTA-cooperative inhibition.
Quantitative Data Summary
The potency of MTA-cooperative PRMT5 inhibitors is typically evaluated through biochemical and cell-based assays. The following table summarizes representative IC50 values for a well-characterized MTA-cooperative inhibitor, MRTX1719, to provide an expected range of activity.
| Assay Type | Target/Cell Line | Condition | IC50 (nM) | Reference |
| Biochemical Assay | PRMT5/MEP50 | Without MTA | 20.4 | [8] |
| PRMT5/MEP50 | With MTA | 3.6 | [8] | |
| Cell Viability Assay | HCT116 (MTAP-deleted) | 10-day assay | 12 | [8] |
| HCT116 (MTAP WT) | 10-day assay | 890 | [8] | |
| PK-1 (MTAP-deleted) | - | - | [8] | |
| PK-1 (MTAP WT) | - | - | [8] | |
| SDMA Inhibition | HCT116 (MTAP-deleted) | 96h treatment | - | [12] |
| HCT116 (MTAP WT) | 96h treatment | >70-fold selective | [8] |
Note: IC50 values are highly dependent on experimental conditions, including substrate concentrations, incubation times, and the specific cell line used.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Biochemical PRMT5 Methyltransferase Assay
This assay measures the direct inhibition of the PRMT5/MEP50 enzyme complex's methyltransferase activity. A common method involves quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Experimental Workflow
Caption: Workflow for a biochemical PRMT5 methyltransferase assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Methylthioadenosine (MTA)
-
This compound or other test inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)
-
Detection kit (e.g., MTase-Glo™ Methyltransferase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO, followed by dilution in assay buffer.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Prepare the enzyme/substrate/cofactor master mix. For MTA-cooperative assessment, prepare two master mixes: one with and one without MTA. A typical MTA concentration is 2 µM.[12]
-
Add the master mix to the wells containing the inhibitor.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the detection reagent from the kit, which measures the amount of SAH produced.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines. It is crucial to compare the inhibitor's effect on isogenic MTAP-deleted and MTAP-wildtype cell lines to assess selectivity.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 isogenic pair)
-
Appropriate cell culture medium and supplements
-
This compound or other test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the old medium from the plates and add the medium containing the different inhibitor concentrations.
-
Incubate the plates for an extended period, typically 5 to 10 days, to observe the full effect of the PRMT5 inhibition.[8][12][13]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control cells and calculate the IC50 values.
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay provides a direct measure of the inhibitor's ability to block PRMT5's catalytic activity within the cell by detecting the levels of symmetric dimethylarginine on substrate proteins.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
This compound or other test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA (e.g., anti-SYM11), anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Plate the cells and treat them with a range of inhibitor concentrations for 72-96 hours.[12]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for PRMT5 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent reduction in SDMA levels.
Conclusion
The in vitro evaluation of MTA-cooperative PRMT5 inhibitors like this compound requires a multi-faceted approach. By employing biochemical assays to confirm direct enzyme inhibition, cell viability assays in isogenic cell lines to demonstrate selective anti-proliferative effects, and western blotting to verify the on-target modulation of PRMT5 activity, researchers can effectively characterize the potency and mechanism of these promising therapeutic agents. The provided protocols offer a robust framework for conducting these essential experiments.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. benchchem.com [benchchem.com]
- 3. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jitc.bmj.com [jitc.bmj.com]
Application Note: In Vivo Xenograft Model Protocol for Prmt5-mta-IN-1
Introduction
Prmt5-mta-IN-1 is a potent and selective inhibitor of the PRMT5/MTA complex, a key therapeutic target in cancers with MTAP (methylthioadenosine phosphorylase) gene deletion. This application note provides a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the efficacy of this compound. The protocol covers cell line selection, animal model specifics, drug preparation and administration, and methods for assessing tumor growth inhibition.
PRMT5 Signaling Pathway in MTAP-Deleted Cancers
The enzyme PRMT5 symmetrically dimethylates arginine residues on various proteins, influencing cellular processes like splicing and gene expression. In cancers with MTAP gene deletion, the substrate MTA accumulates and forms a neomorphic complex with PRMT5. This PRMT5/MTA complex is essential for the survival of these cancer cells. This compound is a small molecule designed to selectively inhibit this complex, leading to cell death in MTAP-deleted tumors.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells.
Experimental Protocol
This protocol outlines the steps for a subcutaneous xenograft study to assess the efficacy of this compound.
Cell Line and Culture
-
Cell Line: HCT116 (human colorectal carcinoma) is a commonly used cell line with an MTAP deletion, making it suitable for this study.
-
Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL for implantation.
Animal Model
-
Species/Strain: Female athymic nude mice (e.g., BALB/c nude) are recommended for their immunodeficient state, which allows for the growth of human tumor xenografts.
-
Age/Weight: Use mice aged 6-8 weeks with a body weight of 18-22 grams at the start of the experiment.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Tumor Implantation
-
Procedure: Subcutaneously inject 100 µL of the HCT116 cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitoring: Monitor the mice for tumor growth. Caliper measurements should begin once tumors are palpable.
Experimental Workflow
Caption: Workflow for the this compound in vivo xenograft study.
Drug Formulation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For administration, dilute the stock solution to the final desired concentration in a vehicle solution.
-
Vehicle Control: The vehicle control group should receive the same formulation without the active compound.
-
Dosing and Administration: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound or vehicle via oral gavage (PO) once daily.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if signs of excessive toxicity (e.g., >20% body weight loss) are observed. At the endpoint, mice are euthanized, and final tumor weights are recorded.
Data Presentation
The following tables summarize expected quantitative data from a representative study.
Table 1: Dosing and Administration
| Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency |
| Vehicle Control | N/A | Oral (PO) | Once Daily (QD) |
| This compound | 200 | Oral (PO) | Once Daily (QD) |
Table 2: Efficacy Data - Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 | N/A |
| This compound (200 mg/kg) | 462.5 | 75 |
Table 3: Tolerability Data
| Treatment Group | Mean Body Weight Change (%) | Observations |
| Vehicle Control | +5% | No adverse effects |
| This compound (200 mg/kg) | -2% | No significant signs of toxicity |
Conclusion
This protocol provides a comprehensive framework for conducting in vivo xenograft studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical development of this targeted cancer therapeutic. The provided data tables and diagrams serve as a clear guide for experimental setup and data presentation.
Application Notes and Protocols for Prmt5-mta-IN-1 in PRMT5 Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a myriad of cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of PRMT5 activity is frequently implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Prmt5-mta-IN-1 is a potent and selective inhibitor of the PRMT5-MTA complex. This unique mechanism of action makes it particularly effective in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5, forming a PRMT5-MTA complex. This compound specifically targets this complex, leading to a highly selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells. This creates a synthetic lethal strategy for treating MTAP-deficient tumors.
These application notes provide detailed protocols and data for utilizing this compound as a tool to study PRMT5 function and as a potential therapeutic agent.
Mechanism of Action
In normal cells, PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate its substrates. In MTAP-deleted cancer cells, the accumulation of MTA leads to its competition with SAM for binding to PRMT5. The resulting PRMT5-MTA complex is the specific target of this compound. By binding to this complex, this compound locks PRMT5 in an inactive state, preventing substrate methylation and leading to anti-proliferative and pro-apoptotic effects in these cancer cells.
Application Notes and Protocols for Prmt5-mta-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt5-mta-IN-1 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that demonstrates enhanced activity in the presence of methylthioadenosine (MTA). This MTA-cooperative mechanism of action makes it a promising therapeutic candidate for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various malignancies. MTAP deficiency leads to the accumulation of MTA, thereby sensitizing cancer cells to PRMT5 inhibition by this compound. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in preclinical cancer models.
Mechanism of Action
PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] In cancer, PRMT5 is often upregulated and contributes to oncogenesis by modulating key signaling pathways. This compound is designed to specifically inhibit PRMT5 in an MTA-cooperative manner, leading to synthetic lethality in MTAP-deleted cancer cells. This targeted approach is expected to have a wider therapeutic window compared to non-selective PRMT5 inhibitors.
Quantitative Data Summary
The following table summarizes representative in vivo dosing parameters for MTA-cooperative PRMT5 inhibitors from preclinical studies. These values can serve as a starting point for designing in vivo experiments with this compound.
| Compound | Dose Range (mg/kg) | Route of Administration | Dosing Frequency | Vehicle | Tumor Model | Reference |
| AM-9747 | 3, 10, 30 | Oral (PO) | Once Daily (QD) | 2% Hydroxypropyl methylcellulose (B11928114), 1% Tween-80, pH 2.0 | HCT116 MTAP-del Xenograft | [3] |
| MRTX1719 | 12.5, 25, 50, 100 | Oral (PO) | Once Daily (QD) | Not specified | LU99 Xenograft | [4] |
| C220 | 2 | Oral Gavage | Once Weekly | 0.5% methylcellulose, 0.1% Tween-80, 99.4% sterile water | Not specified | [5] |
| PRT543 | 35 | Oral Gavage | Twice Daily | Not specified | ACC PDX models | [6] |
Experimental Protocols
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model (e.g., MTAP-deleted pancreatic, lung, or bladder cancer cell line).
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween-80 in sterile water)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAPdel)
-
Matrigel (optional)
-
Calipers
-
Analytical balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected MTAP-deleted cancer cell line under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing formulation by diluting the stock solution in the chosen vehicle. For example, for a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 µL administration volume.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the levels of symmetric dimethylarginine (SDMA) in tumor tissue.
Materials:
-
Tumor samples from the in vivo efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against SDMA
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissues in lysis buffer on ice.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities to determine the relative levels of SDMA in each treatment group compared to the vehicle control.
-
Visualizations
Caption: PRMT5 signaling pathway and point of intervention by this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 inhibitor C220. [bio-protocol.org]
- 6. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-mta-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt5-mta-IN-1, also known as MRTX1719, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that demonstrates an MTA-cooperative mechanism of action.[1][2][3] This compound exhibits synthetic lethality in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3][4] MTAP deletion, frequently co-deleted with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[2][4][5] MTA binds to PRMT5, creating a PRMT5•MTA complex that this compound preferentially binds to and stabilizes, leading to potent and selective inhibition of PRMT5 enzymatic activity in MTAP-deleted cancer cells.[2][4][6] This targeted approach offers a promising therapeutic window for a significant patient population with MTAP-deleted solid tumors.[3]
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes including gene transcription, RNA splicing, signal transduction, and DNA damage response.[7][8][9][10] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers.[7][9]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its biological activity and mechanism of action.
Quantitative Data
The following tables summarize the inhibitory activity of this compound in biochemical and cell-based assays.
Table 1: Biochemical Assay IC50 Values
| Assay Condition | Target | IC50 (nM) | Reference |
| With MTA | PRMT5/MEP50 | 3.6 | [2] |
| Without MTA | PRMT5/MEP50 | 20.4 | [2] |
Table 2: Cell-Based Assay IC50 Values
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | Wild-Type | Proliferation | 2470 | [1] |
| HCT116 | MTAP-deleted | Proliferation | 16 | [1] |
| HCT116 | Wild-Type | Viability (10-day) | 890 | [2] |
| HCT116 | MTAP-deleted | Viability (10-day) | 12 | [2] |
| HCT116 | MTAP-deleted | SDMA Inhibition | 34 | [4] |
| HCT116 | Wild-Type | SDMA Inhibition | 6550 | [4] |
Signaling Pathway
This compound exerts its effect through the PRMT5 signaling pathway, particularly in the context of MTAP-deleted cancers. The diagram below illustrates this mechanism.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP wild-type and MTAP-deleted)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate tissue culture plates at a predetermined density to ensure they are in the exponential growth phase during treatment. For a 96-well plate, a density of 3 x 10³ to 1 x 10⁴ cells per well is recommended.[7]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 to 120 hours for viability assays, or shorter durations for mechanism of action studies).[7]
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Following the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Symmetric Dimethylarginine (SDMA) In-Cell Western
Objective: To measure the inhibition of PRMT5 methyltransferase activity in cells by quantifying SDMA levels.
Materials:
-
Treated cells in a 96-well plate
-
4% formaldehyde (B43269) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in TBS)
-
Primary antibody against SDMA (e.g., Cell Signaling Technology #13222)
-
DNA stain (e.g., DRAQ5™)
-
Near-infrared (NIR) fluorescently labeled secondary antibody
-
NIR imaging system (e.g., LI-COR Odyssey)
Protocol:
-
After treatment, fix the cells by adding 4% formaldehyde and incubating for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block non-specific antibody binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary SDMA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate with the NIR-labeled secondary antibody and DRAQ5™ (for normalization) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS containing 0.1% Tween 20 and then with PBS.
-
Image the plate using a NIR imaging system.
-
Quantify the SDMA signal and normalize it to the DNA stain signal. Express the results as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in cell culture.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]
- 10. onclive.com [onclive.com]
Troubleshooting & Optimization
Optimizing Prmt5-mta-IN-1 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Prmt5-mta-IN-1, a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an MTA-cooperative inhibitor of PRMT5. This means it preferentially binds to and inhibits the PRMT5 enzyme when it is in a complex with methylthioadenosine (MTA).[1][2] In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates to high levels.[1][3] This accumulation leads to the formation of the PRMT5-MTA complex, making these cells particularly sensitive to inhibition by this compound.[1][3] This mechanism allows for selective targeting of MTAP-deleted cancer cells while sparing normal cells where MTA levels are low.[1][3]
Q2: What is the key difference between MTA-cooperative PRMT5 inhibitors and other PRMT5 inhibitors?
A2: The primary difference lies in their mechanism of target engagement. Traditional PRMT5 inhibitors may be competitive or uncompetitive with the cofactor S-adenosylmethionine (SAM).[1] In contrast, MTA-cooperative inhibitors like this compound have a higher affinity for the PRMT5-MTA complex.[1][2] This provides a therapeutic window to target MTAP-deleted tumors where MTA is abundant.[1][3]
Q3: How do I determine if my cell line is a good model for this compound treatment?
A3: The primary determinant for sensitivity to this compound is the MTAP gene status of your cell line. Cells with a homozygous deletion of the MTAP gene will have elevated MTA levels and are expected to be highly sensitive. You can determine the MTAP status of your cell line through genomic analysis (e.g., PCR, sequencing) or by consulting cell line databases.
Q4: What is the typical starting concentration range for in vitro experiments?
A4: The optimal concentration of this compound is highly dependent on the MTAP status of the cell line. For MTAP-deleted cell lines, a starting concentration range of 10 nM to 1 µM is recommended for cell viability and functional assays. For MTAP wild-type cell lines, significantly higher concentrations, typically in the micromolar range (e.g., 1 µM to 10 µM or higher), may be required to observe an effect.[4]
Data Presentation: In Vitro Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in different cancer cell lines, highlighting the selectivity for MTAP-deleted cells.
| Cell Line | Cancer Type | MTAP Status | IC50 (Proliferation) | Citation |
| HCT116 | Colorectal Cancer | MTAP deleted | 16 nM | [4] |
| HCT116 | Colorectal Cancer | Wild-type | 2.47 µM | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution of the compound in a complete cell culture medium. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO-only) group.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Symmetric Dimethylarginine (sDMA)
This protocol describes how to assess the target engagement of this compound by measuring the levels of symmetric dimethylarginine (sDMA), a direct downstream marker of PRMT5 activity.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., for MTAP-deleted cells: 10 nM, 100 nM, 1 µM) and a vehicle control for the desired duration (e.g., 48-96 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density. 2. Fluctuation in incubation time. 3. Degradation of the compound. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Strictly adhere to the planned incubation period. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| No or weak effect in MTAP-deleted cells at expected concentrations | 1. Incorrect MTAP status of the cell line. 2. Insufficient treatment duration for the desired endpoint. 3. Low intracellular MTA levels despite MTAP deletion. | 1. Verify the MTAP status of your cell line. 2. Extend the incubation time. Effects on cell viability may take longer to manifest than biochemical changes like sDMA reduction. 3. Ensure the cell culture medium contains adequate methionine, a precursor for MTA. |
| Significant cytotoxicity in MTAP wild-type cells at low concentrations | 1. Potential off-target effects. 2. The cell line may have a partial dependency on PRMT5 that is not strictly linked to MTAP status. | 1. Test a structurally distinct PRMT5 inhibitor to see if the effect is consistent. 2. Perform a rescue experiment by overexpressing PRMT5. 3. Characterize the expression levels of PRMT5 and its substrates in your cell line. |
| No reduction in sDMA levels after treatment | 1. Ineffective antibody. 2. Insufficient inhibitor concentration or treatment time. 3. High protein turnover. | 1. Validate your sDMA antibody with a positive and negative control. 2. Increase the concentration of this compound and/or the duration of treatment. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended. 3. Consider that in some cell lines, the turnover of methylated proteins may be slow, requiring longer treatment times to observe a decrease in sDMA. |
Visualizations
Caption: PRMT5-MTA signaling pathway in normal versus MTAP-deleted cancer cells.
Caption: A general workflow for characterizing this compound in vitro.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Prmt5-mta-IN-1 & MTA-Cooperative Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Prmt5-mta-IN-1 and other MTA-cooperative PRMT5 inhibitors. These agents are designed for precision oncology, targeting cancers with a specific genetic deletion. Understanding their mechanism is key to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1] Its mechanism is an example of "synthetic lethality."[2]
Here's the breakdown:
-
The Target: The enzyme PRMT5 is essential for the survival of many cancer cells.[3] It uses the cofactor S-adenosylmethionine (SAM) to methylate various proteins, regulating processes like RNA splicing and gene expression.[4][5]
-
The Genetic Context: MTAP Deletion: Approximately 10-15% of cancers have a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is often lost along with the nearby tumor suppressor gene CDKN2A.[4][6]
-
Metabolic Consequence: MTAP's function is to break down MTA. When MTAP is deleted, MTA accumulates to high levels within the cancer cell.[5][7]
-
A Fortuitous Vulnerability: MTA itself is a weak, natural inhibitor of PRMT5, as it competes with SAM for the same binding site.[4][8] This partial inhibition makes these MTAP-deleted cancer cells uniquely dependent on the remaining PRMT5 activity for survival.[7]
-
Inhibitor Action: this compound and similar inhibitors are "MTA-cooperative." They don't bind well to PRMT5 alone or PRMT5 bound to SAM. Instead, they selectively bind to and stabilize the inactive PRMT5-MTA complex that is abundant only in MTAP-deleted cells.[2][9][10] This leads to potent and selective killing of the cancer cells while largely sparing normal, MTAP-proficient cells.[11]
Mechanism of Action Diagram
Caption: Mechanism of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.
Troubleshooting Inconsistent Results
Q2: My this compound doesn't show selectivity between MTAP-deleted and wild-type cells. What's wrong?
This is a critical issue that undermines the inhibitor's therapeutic premise. Here are the potential causes and solutions:
-
Incorrect MTAP Status:
-
Problem: The MTAP status of your cell lines may be incorrect or different from the literature. Cell line misidentification or genetic drift can occur.
-
Solution: Always verify the MTAP deletion status of your cell lines before starting a new series of experiments. Use PCR to check for the gene's absence and Western blotting to confirm the lack of MTAP protein expression.
-
-
Low Intracellular MTA:
-
Problem: Even in MTAP-deleted cells, MTA levels can vary. In some primary tumors, MTA elevation is not as significant as in cell lines, potentially due to interactions with the microenvironment.[12]
-
Solution: If possible, use mass spectrometry to quantify intracellular MTA levels in your cell models to confirm accumulation in the MTAP-deleted lines.
-
-
Compound Quality or Stability:
-
Problem: The inhibitor may have degraded or precipitated out of solution.
-
Solution: Prepare fresh stock solutions in a suitable solvent like DMSO. Ensure the compound is fully dissolved before diluting into aqueous media for experiments. Store the stock solution according to the manufacturer's recommendations.
-
Q3: The IC50 value I'm measuring is significantly different from published data. Why?
Variability in IC50 values is common but should be understood.
-
Assay Conditions:
-
Problem: Cell viability assays are sensitive to multiple parameters.
-
Solution: Standardize your protocol. Key parameters include:
-
Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment.
-
Treatment Duration: Longer incubation times (e.g., 7 days) may be required to observe maximal effects.[13]
-
Assay Type: Different viability assays (e.g., CellTiter-Glo, MTS, crystal violet) can yield different results. Use the same assay as the reference study if possible.
-
-
-
Reagent Quality:
-
Problem: The quality of cell culture media, serum, and the inhibitor itself can impact results.
-
Solution: Use high-quality reagents from reputable suppliers. Ensure your PRMT5 enzyme and cofactors are fresh for biochemical assays.
-
-
Cell Line Differences:
-
Problem: Even with the same name, cell lines from different labs or biobanks can have distinct passage numbers and subclones, leading to different sensitivities.
-
Solution: Obtain cell lines from a certified source (e.g., ATCC). Perform routine cell line authentication.
-
Comparative IC50 Data for PRMT5 Inhibitors
The following table summarizes publicly available data for MTA-cooperative inhibitors. Note that values can differ based on the specific assay conditions used.
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 |
| This compound | HCT116 | MTAP del | Proliferation | 16 nM[1] |
| This compound | HCT116 | Wild-Type | Proliferation | 2.47 µM[1] |
| MRTX1719 | HCT116 | MTAP del | Viability | ~45-fold more potent than WT[11] |
| Vopimetostat | N/A | MTAP del | Viability | 4 nM[3] |
| TNG456 | N/A | MTAP del | Viability | 20 nM[3] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Key Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol confirms that the inhibitor is engaging its target, PRMT5, by measuring the downstream effect on a known substrate mark. A dose-dependent decrease in SDMA levels is a key indicator of on-target activity.
-
Cell Treatment: Plate MTAP-deleted and wild-type cells and treat with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24-72 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for SDMA (e.g., anti-SDMA-motif antibody).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip and re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
Protocol 2: Cell Viability/Proliferation Assay
This protocol measures the cytotoxic or anti-proliferative effect of the inhibitor.
-
Cell Seeding: Seed MTAP-deleted and wild-type cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (typically from low nM to high µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for an appropriate duration, typically 3 to 7 days, to allow for effects on cell proliferation to become apparent.
-
Assay Measurement: Use a luminescence-based (e.g., CellTiter-Glo), fluorescence-based (e.g., CyQUANT), or colorimetric-based (e.g., MTS) assay to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tangotx.com [tangotx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Prmt5-mta-IN-1 cell permeability problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell permeability challenges encountered with Prmt5-mta-IN-1, a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the PRMT5/MTA complex. In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[1][2] this compound exhibits MTA-cooperative binding, meaning it preferentially binds to and inhibits PRMT5 in the presence of MTA. This leads to the selective killing of MTAP-deleted cancer cells while sparing normal cells, offering a wider therapeutic window.[1][3][4]
Q2: My this compound shows high potency in biochemical assays but weak or no activity in cell-based assays. What are the potential reasons?
A2: A common reason for this discrepancy is poor cell permeability. For a compound to be effective in a cellular context, it must cross the cell membrane to reach its intracellular target. Other potential factors include active efflux of the compound by transporters on the cell surface or rapid metabolism of the compound inside the cell.
Q3: How can I assess the cell permeability of this compound?
A3: Standard in vitro methods to assess cell permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 or MDCK cell monolayer assays for a combination of passive and active transport. These assays can provide a quantitative measure of a compound's ability to cross a lipid membrane or a cellular monolayer, respectively.
Q4: Are there known cell lines that are particularly sensitive or resistant to this compound?
A4: Cell lines with a homozygous deletion of the MTAP gene are expected to be more sensitive to this compound due to the intracellular accumulation of MTA, which facilitates the inhibitor's cooperative binding to PRMT5. Conversely, MTAP wild-type cell lines will likely be less sensitive. It is crucial to verify the MTAP status of your cell line of interest.
Troubleshooting Guides
Problem 1: Low or variable potency in cellular assays.
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Step: Perform a cell permeability assay (PAMPA or Caco-2) to determine the apparent permeability coefficient (Papp). MTA-cooperative PRMT5 inhibitors with poor permeability have been reported to have Papp values < 0.2 x 10⁻⁶ cm/s in MDCKII Mdr1 assays.[1]
-
Suggested Solution: If permeability is low, consider strategies to improve uptake, such as using formulation vehicles or structurally modifying the compound if feasible. For experimental purposes, ensure the compound is fully solubilized in the culture medium.
-
-
Possible Cause 2: Compound Efflux.
-
Troubleshooting Step: A high efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 or MDCK-MDR1 assay indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Suggested Solution: Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if cellular potency is restored.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Troubleshooting Step: The inhibitory effect on downstream pathways and cell viability may require prolonged exposure to the compound.
-
Suggested Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired cellular phenotype.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Compound Instability or Precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations.
-
Suggested Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before further dilution into aqueous media. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Variation in Cell Health and Density.
-
Troubleshooting Step: Inconsistent cell seeding density or poor cell viability can lead to variable results.
-
Suggested Solution: Ensure a consistent cell seeding protocol and regularly monitor cell health and confluence. Use cells within a consistent passage number range for all experiments.
-
Data Presentation
Table 1: Physicochemical and Permeability Properties of MTA-Cooperative PRMT5 Inhibitors
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| This compound | 450.5 | ~3.5 | Film Permeability | Good | Not Reported | [5] |
| Compound 24 (Related MTA-cooperative inhibitor) | 583.7 | Not Reported | MDCK-MDR1 | 0.8 | 34 | [1] |
| Compound 46a (Related MTA-cooperative inhibitor) | 555.6 | Not Reported | MDCK-MDR1 | 2.6 | 9 | [1] |
| Compound 53 (Related MTA-cooperative inhibitor) | 711.8 | Not Reported | MDCKII Mdr1 | < 0.2 | >16 | [1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well with a lipid-coated filter membrane)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Reference compounds (high and low permeability controls)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Incubate the plate at room temperature for a defined period (e.g., 5-18 hours).[6]
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the effective permeability (Pe) using the following formula:
Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay evaluates both passive and active transport of this compound across a confluent monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add this compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
In a separate set of wells, add this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
Visualizations
Caption: PRMT5 signaling and the mechanism of this compound.
Caption: Troubleshooting workflow for low cellular potency.
Caption: Experimental workflows for permeability assays.
References
Prmt5-mta-IN-1 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PRMT5-MTA complex inhibitor, Prmt5-mta-IN-1. The information herein is designed to address potential issues related to the degradation and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and DNA repair, by methylating arginine residues on proteins.[2][3] In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates and forms a complex with PRMT5.[4][5] this compound selectively targets this PRMT5-MTA complex, leading to the inhibition of cancer cell proliferation.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been reported to be 16 nM in wild-type HCT116 colorectal cancer cells and 2.47 μM in MTAP-deleted mutant HCT116 cells.[1] It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
For optimal stability, it is recommended to dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation.[6][7]
Q4: What are the potential causes of this compound degradation in cell culture media?
While specific degradation pathways for this compound in cell culture media have not been extensively published, general factors that can contribute to the degradation of small molecule inhibitors include:
-
Enzymatic Degradation: Serum in cell culture media contains various enzymes, such as esterases and proteases, that can metabolize the compound.[7]
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) may lead to the degradation of compounds sensitive to pH changes.[7][8]
-
Binding to Media Components: Small molecules can bind to proteins like albumin in fetal bovine serum (FBS) or other components in the media, which can reduce their effective concentration and apparent stability.[7]
-
Chemical Reactivity: The compound may react with components present in the cell culture medium.[7]
-
Binding to Plasticware: Some compounds can adsorb to the surface of cell culture plates and pipette tips, leading to a decrease in the available concentration.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected inhibition of PRMT5 activity. | Degradation of this compound in media: The compound may be unstable under the experimental conditions. | - Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment.[8] - Analyze samples at different time points using HPLC-MS to quantify the remaining compound.[9] |
| Binding to serum proteins: The presence of serum may reduce the free concentration of the inhibitor. | - Test the stability and activity of the compound in media with and without serum.[8] - If serum is necessary, consider increasing the initial concentration of the inhibitor, based on dose-response experiments. | |
| Adsorption to plasticware: The compound may be binding to the surfaces of plates and tips. | - Use low-protein-binding plates and pipette tips. - Include a control without cells to assess non-specific binding.[8] | |
| High variability between experimental replicates. | Inconsistent sample handling: Variations in timing or processing of samples can lead to variable results. | - Ensure precise and consistent timing for sample collection and processing.[8] - Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.[6] |
| Incomplete solubilization: The compound may not be fully dissolved in the stock solution or media. | - Confirm the complete dissolution of the compound in the solvent before preparing working solutions.[8] | |
| Observed cytotoxicity at expected non-toxic concentrations. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[6] - Run a solvent-only control to assess its effect on cell viability.[6] |
| Formation of toxic degradation products: The breakdown of the compound may produce toxic byproducts. | - If degradation is confirmed, consider more frequent media changes with freshly prepared inhibitor.[9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Cell culture medium (with and without serum)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS, for example) to a final concentration of 10 µM.
-
Incubation: Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Preparation: Immediately process the samples for HPLC-MS analysis. This may involve protein precipitation with acetonitrile (B52724) or another suitable method.
-
HPLC-MS Analysis: Analyze the samples to quantify the amount of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Quantitative Data Summary
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% Serum) |
| 0 | 100 | 100 |
| 2 | [Insert experimental data] | [Insert experimental data] |
| 8 | [Insert experimental data] | [Insert experimental data] |
| 24 | [Insert experimental data] | [Insert experimental data] |
| 48 | [Insert experimental data] | [Insert experimental data] |
This table should be populated with your experimental results.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Interpreting Unexpected Results with PRMT5-MTA-IN-1: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with PRMT5-MTA-IN-1. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA splicing, and other cellular processes.[2][3] this compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5 enzyme when it is complexed with methylthioadenosine (MTA).[4][5] This makes it particularly effective in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to an accumulation of MTA.[2][4]
Q2: What are the expected results when using this compound in sensitive cell lines?
A2: In MTAP-deleted cancer cell lines, successful treatment with this compound is expected to lead to:
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in cell growth and proliferation. For example, it inhibits the proliferation of HCT116 MTAP-deleted mutant colorectal cancer cells with a low IC50 value.[1]
-
Decreased Symmetric Dimethylarginine (SDMA) Levels: A reduction in the overall levels of symmetric dimethylarginine on target proteins, which can be detected by Western blotting.[4]
-
Cell Cycle Arrest: Inhibition of PRMT5 can lead to cell cycle arrest, often at the G1 or G2/M phase, depending on the cell context.[6]
Q3: Why am I observing minimal or no effect of this compound on my cells?
A3: Several factors could contribute to a lack of response:
-
MTAP Status: this compound is most effective in MTAP-deleted cells.[2] Verify the MTAP status of your cell line. In MTAP wild-type cells, the inhibitor is significantly less potent.[4]
-
Drug Solubility and Stability: Ensure the compound is fully dissolved. PRMT5 inhibitors can have limited solubility in aqueous solutions.[7] Prepare fresh stock solutions in a suitable solvent like DMSO and check for any precipitation upon dilution into your media.
-
Resistance Mechanisms: Cells can develop resistance to PRMT5 inhibitors. This can occur through a drug-induced transcriptional state switch and may involve the upregulation of proteins like stathmin 2 (STMN2).[8][9] Other resistance mechanisms can involve the activation of alternative signaling pathways such as mTOR, PI3K, or a downregulation of p53 signaling.[10]
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect pH or temperature, can affect enzyme activity and inhibitor performance.[7]
Q4: I'm observing cell death, but it doesn't correlate with a decrease in global SDMA levels. What could be the reason?
A4: This could indicate off-target effects of the compound at the concentrations used. It's also possible that the cell line is highly sensitive to even minor changes in PRMT5 activity that are not readily detectable by global SDMA Western blotting. Consider more sensitive downstream readouts, such as changes in the expression of specific PRMT5 target genes.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number for all wells. |
| Inhibitor Precipitation | Visually inspect for precipitation when diluting the stock solution. Prepare fresh dilutions for each experiment. Consider using a lower concentration range. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Quality | Use fresh, high-quality reagents and media. Ensure the this compound stock has been stored correctly. |
Issue 2: Lack of Efficacy in an Expectedly Sensitive (MTAP-deleted) Cell Line
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Acquired Resistance | Culture the cells in the absence of the inhibitor for several passages to see if sensitivity is restored. Perform RNA sequencing to investigate transcriptional changes associated with resistance, such as STMN2 upregulation.[9] |
| Incorrect Dosing or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Cell Line Misidentification/Contamination | Verify the identity and MTAP status of your cell line using STR profiling and genomic analysis. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Treatment & Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against SDMA (e.g., pan-SDMA antibody) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using a chemiluminescent substrate.[11]
-
Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: PRMT5 signaling and MTA-cooperative inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 9. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Efficacy Comparison of PRMT5 Inhibitors: Prmt5-mta-IN-1 vs. GSK3326595
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: Prmt5-mta-IN-1 and GSK3326595. PRMT5 is a critical enzyme in oncology, playing a key role in the regulation of gene expression, RNA splicing, and signal transduction. Its dysregulation is frequently observed in various cancers, making it a compelling therapeutic target. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual diagrams of relevant biological pathways and workflows to aid in the comparative assessment of these two compounds.
Executive Summary
GSK3326595 is a potent, selective, and orally bioavailable inhibitor of PRMT5 that has undergone extensive preclinical and clinical investigation. It functions as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and competitively with the protein substrate. In contrast, this compound is a novel inhibitor that specifically targets the PRMT5-methylthioadenosine (MTA) complex. This MTA-cooperative inhibition mechanism is designed for enhanced selectivity toward cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in approximately 10-15% of human cancers. This targeted approach aims to create a synthetic lethal therapeutic strategy, potentially offering a wider therapeutic window compared to broader PRMT5 inhibitors.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and GSK3326595, focusing on their in vitro efficacy. It is important to note that the data for this compound is currently limited to a single cell line pair from a commercial vendor and a patent citation, while data for GSK3326595 is more extensively documented in peer-reviewed literature and clinical trials.
| Parameter | This compound | GSK3326595 |
| Mechanism of Action | MTA-Cooperative PRMT5 Inhibitor | SAM-Uncompetitive, Peptide-Competitive PRMT5 Inhibitor |
| Biochemical IC50 | Data not available in peer-reviewed literature | ~6-9 nM[1][2] |
| Cellular Proliferation IC50/GI50 | HCT116 (MTAP wt): 16 nM HCT116 (MTAP del): 2.47 µM[3][4] | Z-138 (Mantle Cell Lymphoma): 41 nM 5637 (Bladder Cancer): 69 nM A-172 (Glioblastoma): 1.167 µM[5] Wide range of gIC50 values from 2.5 nM to >10 µM across 240 cancer cell lines[6] |
| Cellular SDMA Inhibition EC50 | Data not available in peer-reviewed literature | 2-160 nM in a panel of breast and lymphoma cell lines |
Note: The IC50 values for this compound in HCT116 cells highlight its MTA-cooperative mechanism, where it is more potent in the MTAP wild-type setting where MTA levels are low. The higher IC50 in MTAP-deleted cells, where MTA levels are high, may seem counterintuitive for a drug designed to be effective in this setting and warrants further investigation to fully understand its cellular activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of PRMT5 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment: Prepare serial dilutions of the PRMT5 inhibitor in culture medium at 2x the final desired concentration. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from the control wells (medium only). Plot the percentage of viable cells relative to the vehicle control against the logarithm of the inhibitor concentration to determine the IC50 or GI50 value using non-linear regression analysis.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol is used to detect the levels of SDMA, a direct pharmacodynamic marker of PRMT5 activity.
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and for the desired duration. Harvest and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in SDMA levels.
Mandatory Visualization
PRMT5 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PRMT5 in cellular processes and the mechanisms of action for both GSK3326595 and MTA-cooperative inhibitors.
Caption: PRMT5 signaling and inhibitor mechanisms.
Experimental Workflow for Efficacy Comparison
This workflow outlines the logical progression of experiments to compare the efficacy of PRMT5 inhibitors.
Caption: Workflow for PRMT5 inhibitor efficacy testing.
References
- 1. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
Unraveling the On-Target Efficacy of Prmt5-mta-IN-1: A Comparative Analysis
In the landscape of precision oncology, the development of targeted therapies against key cellular enzymes has become a paramount strategy. Protein Arginine Methyltransferase 5 (PRMT5), a critical regulator of various cellular processes, has emerged as a promising therapeutic target in multiple cancers. This guide provides a comprehensive comparison of the on-target effects of Prmt5-mta-IN-1, an inhibitor of the PRMT5-MTA complex, with other notable PRMT5 inhibitors. We delve into the experimental data that validates their mechanism of action and provides a framework for researchers, scientists, and drug development professionals to evaluate these compounds.
The Rise of MTA-Cooperative PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, and signal transduction pathways.[1][2] Its upregulation is a frequent event in various cancers, making it an attractive target for therapeutic intervention.[3]
A significant breakthrough in targeting PRMT5 came with the discovery of the synthetic lethal relationship between PRMT5 and the methylthioadenosine phosphorylase (MTAP) gene.[4][5] MTAP is an enzyme crucial for the methionine salvage pathway, and its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers.[4][5] This deletion leads to the accumulation of methylthioadenosine (MTA), which acts as an endogenous, weak inhibitor of PRMT5.[5][6]
This finding paved the way for the development of a new class of "MTA-cooperative" PRMT5 inhibitors. Unlike first-generation, SAM-competitive inhibitors that block PRMT5 activity in all cells, MTA-cooperative inhibitors selectively bind to the PRMT5-MTA complex, which is abundant only in MTAP-deleted cancer cells.[5][6] This targeted approach promises a wider therapeutic window and reduced on-target toxicities.[6][7]
This compound: A Closer Look
This compound, also identified as Compound A9a, is an inhibitor of the PRMT5-MTA complex.[8] Initial data indicates that it inhibits the proliferation of the colorectal cancer cell line HCT116 with an IC50 of 16 nM in the wild-type version of the cell line.[8] However, in the HCT116 MTAP deleted mutant, the reported IC50 is 2.47 µM, suggesting significantly lower potency in the context of MTAP deletion.[8] This finding is unexpected for an MTA-cooperative inhibitor and warrants further investigation to fully understand its mechanism of action.
Comparative On-Target Effects of PRMT5 Inhibitors
To provide a clear comparison, the following table summarizes the on-target effects of this compound and other well-characterized PRMT5 inhibitors.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50 | Key On-Target Validation Substrates |
| This compound (Compound A9a) | PRMT5-MTA | PRMT5 | Not Reported | 16 nM (HCT116 WT), 2.47 µM (HCT116 MTAP del)[8] | Not Reported |
| GSK3326595 (Pemrametostat) | SAM-competitive | PRMT5 | 6.2 nM[9] | ~5-56 nM (in various cell lines)[9] | SmD1/3, Histone H4 (H4R3me2s)[9] |
| MRTX1719 | MTA-cooperative | PRMT5-MTA complex | >70-fold selectivity for MTAP-deleted cells[5] | >70-fold selectivity in HCT116 MTAP del vs WT[5] | SmD3, SDMA levels in tumors[4][5] |
| TNG908 | MTA-cooperative | PRMT5-MTA complex | Potent inhibitor of PRMT5•MTA[6] | Not Reported | Not Reported |
| AMG-193 | MTA-cooperative | PRMT5-MTA complex | Selectively inhibits MTA-bound PRMT5[3] | Preferential inhibition of MTAP-null cancer cells[3] | Not Reported |
Key Experimental Protocols for On-Target Validation
The validation of on-target effects for PRMT5 inhibitors relies on a series of robust biochemical and cellular assays.
In Vitro PRMT5 Methyltransferase Assay
Principle: This assay directly measures the enzymatic activity of purified PRMT5 in the presence of an inhibitor.
Protocol:
-
A reaction mixture is prepared containing purified recombinant PRMT5/MEP50 complex, a histone H4 peptide substrate, and varying concentrations of the test inhibitor.
-
The methyltransferase reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
The reaction is allowed to proceed for a defined period at 30°C and then stopped.
-
The radiolabeled methylated peptide is captured on a filter plate, and unincorporated ³H-SAM is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[9]
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
Principle: This assay assesses the ability of an inhibitor to reduce the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, on cellular substrate proteins.
Protocol:
-
Cancer cells (both MTAP wild-type and deleted) are treated with increasing concentrations of the PRMT5 inhibitor for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for SDMA.
-
Following washes, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is stripped and re-probed with an antibody against a loading control (e.g., GAPDH or a total protein stain) to ensure equal protein loading.
-
Band intensities are quantified to determine the inhibitor's effect on cellular PRMT5 activity.[9]
Visualizing the PRMT5 Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: PRMT5 signaling pathway and the mechanism of MTA-cooperative inhibition.
Caption: Experimental workflow for validating on-target effects of PRMT5 inhibitors.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PRMT5 Inhibitors: MTA-Cooperative vs. Non-MTA-Cooperative Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of protein arginine methyltransferase 5 (PRMT5) inhibitors is rapidly evolving, with a key distinction emerging between traditional, non-MTA-cooperative inhibitors and a new class of MTA-cooperative inhibitors. This guide provides an objective, data-driven comparison of these two classes, with a focus on Prmt5-mta-IN-1 as a representative MTA-cooperative inhibitor, and its performance against the well-characterized non-MTA-cooperative inhibitors GSK3326595 and JNJ-64619178.
The primary advantage of MTA-cooperative PRMT5 inhibitors lies in their selective targeting of cancer cells with a specific genetic deletion: methylthioadenosine phosphorylase (MTAP). MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which binds to PRMT5 and creates a unique conformational state. MTA-cooperative inhibitors, such as this compound, are designed to bind preferentially to this PRMT5-MTA complex, leading to potent and selective inhibition in cancer cells while sparing healthy tissues. This targeted approach, a form of synthetic lethality, promises a wider therapeutic window and reduced on-target toxicities compared to non-MTA-cooperative inhibitors that block PRMT5 activity indiscriminately.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo performance metrics of this compound (represented by the well-characterized MTA-cooperative inhibitor MRTX1719), GSK3326595, and JNJ-64619178.
Table 1: In Vitro Biochemical and Cellular Potency
| Parameter | This compound (MRTX1719) | GSK3326595 | JNJ-64619178 |
| Biochemical IC50 (PRMT5/MEP50) | 20.4 nM (-MTA), 3.6 nM (+MTA)[1] | 9.2 nM[2] | ~10 µM (for >80% inhibition)[3] |
| Cell Viability IC50 (MTAP-WT cells) | 890 nM (HCT116)[1] | 237 nM (HCT116)[4] | Not explicitly stated for MTAP-WT |
| Cell Viability IC50 (MTAP-deleted cells) | 12 nM (HCT116)[1] | 189 nM (HCT116)[4] | Potent in sensitive cell lines[3] |
| Selectivity (MTAP-WT/MTAP-deleted) | >70-fold[1] | ~1.25-fold[4] | Not applicable (non-MTA-cooperative) |
Table 2: In Vivo Efficacy and Target Engagement
| Parameter | This compound (MRTX1719) | GSK3326595 | JNJ-64619178 |
| Tumor Growth Inhibition (MTAP-deleted xenografts) | Significant tumor growth inhibition and regressions[1] | Efficacious in multiple tumor models[5] | Efficient tumor growth inhibition and regression[3] |
| Target Engagement (SDMA reduction in tumor) | Marked inhibition[1] | Robust target engagement[5] | Not explicitly stated |
| Target Engagement (SDMA reduction in bone marrow) | Minimal effects[1] | Significant inhibition[1] | Not explicitly stated |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs is crucial for a comprehensive understanding of these inhibitors.
Caption: The PRMT5 signaling pathway, illustrating its central role in methylating various substrates to regulate gene expression and RNA splicing, ultimately impacting cancer cell proliferation.
Caption: A generalized experimental workflow for the preclinical evaluation of PRMT5 inhibitors, encompassing both in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.
Biochemical PRMT5 Enzymatic Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the PRMT5/MEP50 complex.
-
Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]-methionine (SAM) to a histone H4 peptide substrate by the PRMT5/MEP50 enzyme. The amount of incorporated radioactivity is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
[3H]-SAM
-
Test inhibitors (this compound, GSK3326595, JNJ-64619178)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
For MTA-cooperative assessment: 5'-deoxy-5'-(methylthio)adenosine (MTA)
-
Scintillation cocktail and microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and histone H4 peptide.
-
For assessing MTA cooperativity, prepare parallel reactions with and without a fixed concentration of MTA (e.g., 2 µM)[4].
-
Add the diluted test inhibitors to the wells.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay evaluates the effect of PRMT5 inhibitors on the proliferation and survival of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Isogenic human cancer cell lines (e.g., HCT116 MTAP-WT and HCT116 MTAP-deleted)
-
Cell culture medium and supplements
-
Test inhibitors
-
CellTiter-Glo® reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed the MTAP-WT and MTAP-deleted cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a DMSO-treated control.
-
Incubate the plates for an extended period (e.g., 10 days) to allow for multiple cell doublings[1].
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the DMSO control and determine the IC50 values.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
-
Principle: Human cancer cells (MTAP-deleted) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the PRMT5 inhibitors, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
MTAP-deleted human cancer cell line (e.g., LU-99)
-
Test inhibitors formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject the MTAP-deleted cancer cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, GSK3326595).
-
Administer the inhibitors orally at specified doses and schedules (e.g., once daily).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and harvest tumors and other tissues (e.g., bone marrow) for pharmacodynamic analysis (e.g., Western blot for sDMA).
-
Compare the tumor growth rates between the treatment and control groups to determine efficacy.
-
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profile of Prmt5-mta-IN-1 and Other MTA-Cooperative PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Pharmacokinetic Data
The development of protein arginine methyltransferase 5 (PRMT5) inhibitors, particularly those that exhibit cooperativity with methylthioadenosine (MTA) in MTAP-deleted cancers, represents a promising frontier in precision oncology. A critical aspect of preclinical evaluation for these targeted therapies is the characterization of their pharmacokinetic (PK) profiles, which dictates their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide provides a comparative overview of the available pharmacokinetic data for Prmt5-mta-IN-1 and other notable MTA-cooperative PRMT5 inhibitors, supported by experimental methodologies and pathway visualizations.
Executive Summary of Pharmacokinetic Parameters
While specific quantitative pharmacokinetic data for this compound is not publicly available, it is described as having "good pharmacokinetic characteristics in CD-1 mice". For a meaningful comparison, this guide presents the available data for other well-characterized MTA-cooperative PRMT5 inhibitors, MRTX1719 and AZ-PRMT5i-1.
| Compound | Species | Dose (Route) | Cmax | Tmax | AUCinf | Oral Bioavailability (F%) | Half-life (t½) | Reference |
| This compound | CD-1 Mouse | N/A | Data not available | Data not available | Data not available | Data not available | Data not available | MedchemExpress |
| MRTX1719 (precursor) | CD-1 Mouse | 30 mg/kg (Oral) | 0.22 µg/mL | N/A | 0.49 h•µg/mL | 13% | 1.3 h (IV) | [1] |
| AZ-PRMT5i-1 | Mouse | N/A | "Suitable" | "Suitable" | "Suitable" | "Orally available" | "Suitable" | [2][3] |
| ISM1745 | Animal Models | Low dosage (Oral) | "Favorable" | "Favorable" | "Favorable" | "Favorable" | "Favorable" | [4][5] |
Note: The data for the MRTX1719 precursor provides a valuable benchmark for an orally administered MTA-cooperative PRMT5 inhibitor. The qualitative descriptions for AZ-PRMT5i-1 and ISM1745 from Insilico Medicine suggest promising oral drug-like properties, though quantitative comparisons are currently limited.
PRMT5 Signaling Pathway and Therapeutic Intervention
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. In the context of cancer, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, PRMT5 has emerged as a synthetic lethal target. The accumulation of MTA in these cells creates a unique opportunity for therapeutic intervention with MTA-cooperative PRMT5 inhibitors.
Experimental Protocols
The following section outlines a generalized methodology for conducting in vivo pharmacokinetic studies of small molecule inhibitors in mice, based on common practices in the field.
In Vivo Pharmacokinetic Study Protocol in CD-1 Mice
1. Animal Husbandry:
-
Species: Male or female CD-1 mice, typically 6-8 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum, unless fasting is required for the study.
-
Acclimation: Mice are acclimated to the facility for at least one week prior to the experiment.
2. Formulation Preparation:
-
The test compound (e.g., this compound) is formulated in a vehicle suitable for the intended route of administration. For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114) in sterile water. The formulation is typically prepared fresh on the day of dosing.
3. Administration:
-
Oral (PO) Administration: A specific dose (e.g., 30 mg/kg) is administered to a cohort of mice (typically n=3-5 per time point) via oral gavage using a suitable gavage needle. The volume administered is based on the individual animal's body weight.
-
Intravenous (IV) Administration: For determining bioavailability, a separate cohort of mice receives the compound intravenously, typically via the tail vein, at a lower dose (e.g., 1-5 mg/kg).
4. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via appropriate methods, such as retro-orbital bleeding or cardiac puncture (as a terminal procedure), into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Processing and Analysis:
-
Plasma is separated from whole blood by centrifugation.
-
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability, using non-compartmental analysis software.
Experimental Workflow Visualization
The workflow for a typical in vivo pharmacokinetic study is depicted in the following diagram.
Conclusion
The pharmacokinetic profile is a cornerstone of preclinical drug development. While this compound is reported to have favorable PK characteristics, the absence of publicly available quantitative data makes a direct comparison with other MTA-cooperative PRMT5 inhibitors challenging. The data available for the MRTX1719 precursor and the qualitative descriptions of AZ-PRMT5i-1 and ISM1745 suggest that achieving oral bioavailability is a key objective in this class of compounds. The detailed experimental protocols and workflows provided in this guide offer a framework for the design and interpretation of future pharmacokinetic studies in this important area of cancer research. As more data becomes available, a more comprehensive comparative analysis will be possible, further guiding the development of the next generation of PRMT5-targeted therapies.
References
Comparative Analysis of Prmt5-mta-IN-1 Cross-reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of PRMT5 inhibitors, with a focus on the principles of MTA-cooperative inhibition, exemplified by compounds like Prmt5-mta-IN-1. Due to the limited public availability of a comprehensive cross-reactivity panel for this compound, this guide will utilize data from the highly selective PRMT5 inhibitor EPZ015666 to illustrate the concept of high selectivity against other methyltransferases. The guide will also detail the experimental methodologies used to determine such selectivity and provide diagrams of the PRMT5 signaling pathway and experimental workflows.
Introduction to PRMT5 and MTA-Cooperative Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.
A significant advancement in targeting PRMT5 has been the development of methylthioadenosine (MTA)-cooperative inhibitors. These inhibitors, such as this compound, exhibit a novel mechanism of action. In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates within the cell. MTA itself is a weak endogenous inhibitor of PRMT5. MTA-cooperative inhibitors are designed to bind to the PRMT5-MTA complex with much higher affinity than to PRMT5 alone, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing healthy cells with normal MTAP function. This synthetic lethal approach offers a promising therapeutic window.
Selectivity Profile of PRMT5 Inhibitors
Assessing the selectivity of a PRMT5 inhibitor is critical to minimize off-target effects and potential toxicity. A highly selective inhibitor should potently inhibit PRMT5 while showing minimal activity against other methyltransferases, including other protein arginine methyltransferases (PRMTs) and protein lysine (B10760008) methyltransferases (KMTs).
The following table presents the selectivity profile of the potent PRMT5 inhibitor EPZ015666 against a panel of human methyltransferases. This data serves as a benchmark for the high degree of selectivity that can be achieved for PRMT5 inhibitors. While EPZ015666 is not an MTA-cooperative inhibitor, its data illustrates the desired outcome of a selective drug candidate.
| Methyltransferase Target | IC50 (µM) | Selectivity vs. PRMT5 (fold) |
| PRMT5 | 0.022 | 1 |
| CARM1 (PRMT4) | >50 | >2273 |
| PRMT1 | >50 | >2273 |
| PRMT3 | >50 | >2273 |
| PRMT6 | >50 | >2273 |
| SETD7 | >50 | >2273 |
| SETD8 | >50 | >2273 |
| G9a | >50 | >2273 |
| SUV39H1 | >50 | >2273 |
| EZH2 | >50 | >2273 |
| MLL1 | >50 | >2273 |
| DOT1L | >50 | >2273 |
Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015 Jun;11(6):432-7.
Signaling Pathway of PRMT5
PRMT5 is involved in multiple signaling pathways that are critical for cell growth, proliferation, and survival. Its inhibition can therefore have profound effects on cancer cells. The following diagram illustrates some of the key pathways influenced by PRMT5.
Prmt5-mta-IN-1 and the Synergistic Landscape of MTA-Cooperative PRMT5 Inhibition in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome resistance, and minimize toxicity. Within this paradigm, inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) have emerged as a promising class of agents, particularly those exhibiting a methylthioadenosine (MTA)-cooperative mechanism of action. Prmt5-mta-IN-1 is an inhibitor of the PRMT5-MTA complex, showing potent inhibition of proliferation in colorectal cancer cell lines.[1] While specific synergistic data for this compound is emerging, this guide will provide a comparative analysis of the synergistic potential of the broader class of MTA-cooperative PRMT5 inhibitors with other cancer therapies, supported by preclinical data from representative molecules such as MRTX1719 and AMG 193.
MTA-cooperative PRMT5 inhibitors leverage a synthetic lethal approach in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3][4][5] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of MTA.[2][5] This endogenous MTA binds to PRMT5, partially inhibiting its activity and creating a vulnerability that can be exploited by inhibitors that preferentially bind to the PRMT5-MTA complex.[2][3][5] This targeted approach aims to selectively kill cancer cells while sparing normal tissues.[3][6]
Synergy with PARP Inhibitors
A significant area of investigation is the synergy between PRMT5 inhibitors and Poly (ADP-ribose) Polymerase (PARP) inhibitors. This combination is being explored as a strategy to induce "BRCAness" and expand the utility of PARP inhibitors to a broader range of tumors, including those without BRCA1/2 mutations.[7][8]
Rationale for Synergy
The synergistic relationship between PRMT5 and PARP inhibitors is primarily based on the principle of synthetic lethality in the context of DNA damage repair (DDR).[7] PRMT5 inhibition has been shown to downregulate key proteins in the homologous recombination (HR) pathway, a major DNA repair mechanism.[7] This creates a dependency on other repair pathways, such as base excision repair (BER), where PARP enzymes are critical.[7] Consequently, the combined inhibition of both PRMT5 and PARP leads to catastrophic DNA damage and cancer cell death.[7] Notably, this synergistic effect has been observed to be independent of BRCA1/2 and MTAP status in breast cancer cells, suggesting a broader applicability of this combination.[8][9][10]
Preclinical Data
| Cancer Type | PRMT5 Inhibitor | PARP Inhibitor | Key Findings | Reference |
| Bladder Cancer | AZ14209703 | Olaparib | Demonstrated synergy in both MTAP-deficient and MTAP-proficient cell lines and patient-derived organoids. | [11] |
| Breast Cancer | GSK3326595, TNG908 | Talazoparib | Synergy observed in all tested breast cancer cell lines, with higher synergy scores in BRCA1/2 wildtype cells. The synergy was independent of MTAP status. | [8][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay): [7][10]
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the PRMT5 inhibitor, PARP inhibitor, or the combination of both for a designated period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Combination Index (CI) values are calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot for DNA Damage Markers:
-
Protein lysates are collected from cells treated with single agents or the combination.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against DNA damage markers (e.g., γH2AX, cleaved PARP) and a loading control (e.g., β-actin).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells | Sciety [sciety.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Prmt5-mta-IN-1
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like Prmt5-mta-IN-1 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a novel small molecule inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel research-grade small molecule inhibitors. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is crucial. As a novel compound, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.
-
Body Protection: A lab coat should be worn to prevent skin contact.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3]
-
Chemical Identification and Classification: Treat this compound as a hazardous chemical waste. If it is dissolved in a solvent like DMSO, the entire solution is considered hazardous waste.[4][5]
-
Waste Segregation and Collection:
-
Solid Waste: Collect any remaining solid this compound compound and any labware heavily contaminated with the solid (e.g., weighing boats, spatulas) in a designated hazardous waste container.[6] This container should be clearly labeled.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container that is chemically compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions). Do not mix with incompatible waste streams.[7]
-
Contaminated Labware: Dispose of items with trace contamination, such as pipette tips, tubes, and gloves, in a designated hazardous chemical waste container.[6][8]
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (if any), the approximate concentration, and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic, preferably in a well-ventilated space.[1][7] Use secondary containment for all liquid hazardous waste to prevent spills.
-
Disposal of Empty Containers:
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.[6][9] For highly toxic chemicals, it is recommended to collect the first three rinses.[3]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6][10]
-
-
Request for Pickup: Once a waste container is full, or in accordance with your institution's policies, submit a waste collection request to your EHS office.[6] Do not let hazardous waste accumulate in the laboratory for extended periods.[3][8]
Disposal Summary for this compound Waste Streams
| Waste Type | Disposal Container | Key Disposal Considerations |
| Solid this compound | Labeled Hazardous Waste Container | Treat as hazardous. Do not dispose of in regular trash. |
| This compound in Solution (e.g., DMSO) | Labeled, compatible hazardous liquid waste container | Do not dispose of down the drain.[1] Segregate from incompatible chemicals.[7] |
| Contaminated Labware (tips, gloves, etc.) | Labeled Hazardous Waste Container | Collect all contaminated disposable items.[6] |
| Empty Original Container | Non-hazardous waste (after proper rinsing) | The first rinse must be collected as hazardous waste.[6][9] Deface original label.[10] |
Experimental Workflow and Decision Making
The following diagrams illustrate the general workflow for handling and disposing of this compound and the conceptual signaling pathway it may inhibit.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
